

# Preclinical Evidence for ATX-295 in Ovarian Cancer: A Technical Guide

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# **Executive Summary**

ATX-295 is a novel, orally bioavailable, small-molecule inhibitor of the mitotic kinesin KIF18A, currently under development by Accent Therapeutics. Preclinical evidence strongly supports its therapeutic potential in ovarian cancer, particularly in tumors characterized by high chromosomal instability (CIN). KIF18A is essential for chromosome alignment during mitosis in cancer cells with an abnormal number of chromosomes (aneuploidy), a common feature of high-grade serous ovarian cancer (HGSOC). Inhibition of KIF18A by ATX-295 selectively induces mitotic catastrophe and subsequent cell death in these chromosomally unstable cancer cells, while sparing healthy, chromosomally normal (euploid) cells. Whole-genome doubling (WGD) has been identified as a robust predictive biomarker for sensitivity to ATX-295, offering a promising strategy for patient stratification. This document provides a comprehensive overview of the preclinical data and methodologies that form the basis for the clinical investigation of ATX-295 in ovarian cancer.

# Mechanism of Action: Targeting Chromosomal Instability

KIF18A is a plus-end-directed motor protein that plays a critical role in dampening chromosome oscillations to facilitate proper alignment at the metaphase plate during mitosis.[1] Many aggressive cancers, including HGSOC, exhibit significant chromosomal instability, often



initiated by a whole-genome doubling event.[2][3] These WGD-positive (WGD+) and aneuploid cells become highly dependent on KIF18A to manage the chaotic mitotic environment and successfully complete cell division.[2][3]

ATX-295 exploits this dependency by inhibiting the ATPase activity of KIF18A.[2] This disruption of KIF18A function prevents proper chromosome alignment, leading to prolonged mitotic arrest and ultimately, mitotic catastrophe and apoptotic cell death.[4] Because healthy diploid cells are not reliant on KIF18A to the same extent, ATX-295 offers a selective, targeted approach to treating these genetically defined tumors.[4][5][6]



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**Caption:** Mechanism of Action of ATX-295 in WGD+ Ovarian Cancer.

## **Quantitative Preclinical Data**

The preclinical efficacy of ATX-295 has been demonstrated through biochemical assays, in vitro cell-based models, and in vivo xenograft studies.

## **Biochemical Potency and Selectivity**

ATX-295 is a potent inhibitor of the KIF18A ATPase motor activity and demonstrates high selectivity against other key mitotic kinesins.



Target	Assay Type	IC50 (nM)	Reference
KIF18A	ATPase Activity	16	[1]
CENPE	ATPase Activity	>10,000	
EG5	ATPase Activity	5,870	_

## In Vitro Anti-Proliferative Activity

ATX-295 demonstrates potent anti-proliferative effects in ovarian cancer cell lines characterized by chromosomal instability (CIN+), particularly those with whole-genome doubling (WGD+), while having minimal impact on CIN- or WGD- cell lines.

Cell Line	Cancer Type	Genomic Feature	Key Result	
OVCAR-3	HGSOC	CIN+, WGD+	Sensitive, induces mitotic arrest & apoptosis	[1][2]
A2780	Ovarian Cancer	CIN-	Insensitive, no induction of apoptosis markers	[1]
HGSOC Panel	HGSOC	Various	9 of 14 (64%) cell lines showed strong growth inhibition	[1]
Pan-Cancer Panel	826 Cell Lines	Various	~18% of all lines showed sensitivity	[1]

# **In Vivo Anti-Tumor Efficacy**



Oral administration of ATX-295 leads to significant, dose-dependent tumor growth inhibition and regression in ovarian cancer xenograft models, with a strong correlation between response and WGD status.

Model Type	Model Name	WGD Status	Dose (Oral)	Key Outcome	Reference
Cell-Derived Xenograft	OVCAR-3	WGD+	10 & 15 mg/kg BID	Dose- dependent tumor regression	[2][3]
Cell-Derived Xenograft	OVK18	WGD-	Not specified	No anti-tumor activity observed	[2][3]
Patient- Derived Xenograft	Ovarian PDX Panel	Mixed	30 mg/kg BID	61% of models responded (stasis or better)	[3]
Patient- Derived Xenograft	Responding PDX Panel	Mixed	30 mg/kg BID	73% of responding models were WGD+	[2][3]

# **Experimental Protocols KIF18A Biochemical ATPase Assay**

This assay quantifies the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor protein, which is essential for its function.

- Principle: An ADP-Glo<sup>™</sup> luminescence-based assay is used. The amount of ADP produced
  in the enzymatic reaction is measured, which is inversely proportional to the inhibition of
  KIF18A by the test compound.
- Protocol Outline:



- Recombinant human KIF18A motor domain (e.g., amino acids 1-374) is incubated with microtubules (e.g., 0.1 mg/mL) and ATP (e.g., 10 μM) in a reaction buffer.
- ATX-295 is added in a serial dilution to determine a dose-response curve.
- The reaction is initiated by the addition of the KIF18A protein.
- After incubation, ADP-Glo™ reagent is added to terminate the enzymatic reaction and deplete the remaining ATP.
- Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which fuels a luciferase/luciferin reaction.
- The resulting luminescence is measured on a plate reader, and IC50 values are calculated.

#### **Cell Viability and Apoptosis Assays**

These assays measure the effect of ATX-295 on cancer cell proliferation and its ability to induce programmed cell death.

- Principle: Cell proliferation is assessed by quantifying viable cells after a set treatment period. Apoptosis is measured by detecting markers of mitotic arrest and cell death via Western blot.
- Protocol Outline (Proliferation):
  - Ovarian cancer cell lines (e.g., OVCAR-3, A2780) are seeded in multi-well plates.
  - After allowing cells to adhere, they are treated with a range of ATX-295 concentrations or a vehicle control (DMSO) for an extended period (e.g., 7 days).
  - Cell viability is quantified using a reagent such as CellTiter-Glo®, which measures ATP levels.
- Protocol Outline (Western Blot):
  - Cells are treated with ATX-295 (e.g., 24 hours).

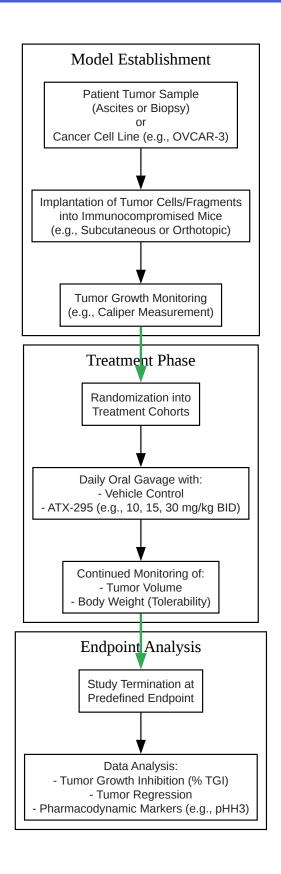


- Cell lysates are collected, and protein concentration is normalized.
- Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against markers of mitotic arrest (phospho-Histone H3), DNA damage (yH2AX), and apoptosis (Cleaved PARP).
- Blots are then incubated with secondary antibodies and visualized.

## In Vivo Xenograft Studies

Xenograft models are used to evaluate the anti-tumor activity of ATX-295 in a living organism.





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Caption: Workflow for Ovarian Cancer Xenograft Efficacy Studies.



 Principle: Human ovarian cancer cells (from cell lines or patients) are implanted into immunocompromised mice. Once tumors are established, mice are treated with ATX-295 to assess its effect on tumor growth.

#### Protocol Outline:

- Model Generation: For patient-derived xenografts (PDX), tumor cells are isolated from patient ascites or pleural fluid.[7] For cell-derived xenografts (CDX), cultured cells like OVCAR-3 are used. Cells are implanted subcutaneously into immunocompromised mice (e.g., nude or NSG mice).[7]
- Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm<sup>3</sup>).
- Treatment: Mice are randomized into cohorts and treated via oral gavage with a vehicle control or ATX-295 at specified doses (e.g., 10, 15, or 30 mg/kg, twice daily [BID]).
- Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors may be excised for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for pHH3 to confirm mitotic arrest).[2]

### Whole-Genome Doubling (WGD) Analysis

Identifying WGD status is critical for predicting sensitivity to ATX-295.

- Principle: WGD status is determined computationally from somatic copy number alteration (SCNA) data derived from tumor sequencing.
- Protocol Outline:
  - Sequencing: DNA is extracted from tumor samples (e.g., from PDX models or cell lines)
     and subjected to low-pass whole-genome sequencing or SNP array analysis.
  - Bioinformatic Analysis: An internal bioinformatics pipeline or publicly available algorithms
     (e.g., ABSOLUTE) are used to analyze the copy number and mutation data.[8]



 WGD Call: The algorithm infers tumor purity and ploidy. A WGD event is called based on the overall ploidy distribution and the pattern of allelic copy numbers across the genome.
 [2][8]

#### **Conclusion and Future Directions**

The robust preclinical data for ATX-295 provide a strong rationale for its clinical development in ovarian cancer. The molecule demonstrates potent and selective inhibition of KIF18A, leading to targeted cell death in chromosomally unstable cancer models. The identification of wholegenome doubling as a predictive biomarker is a significant step toward a precision medicine approach for this patient population.[2][5] These findings have directly supported the initiation of a first-in-human, Phase 1/2 clinical trial (NCT06799065) to evaluate the safety, tolerability, and preliminary efficacy of ATX-295 in patients with advanced solid tumors, including high-grade serous ovarian cancer.[2][9] Future research will focus on validating WGD as a clinical biomarker and exploring potential combination strategies to further enhance the anti-tumor activity of ATX-295.

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